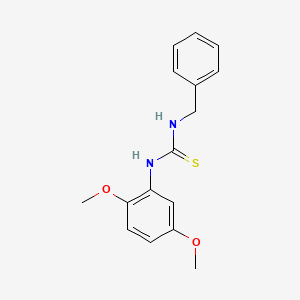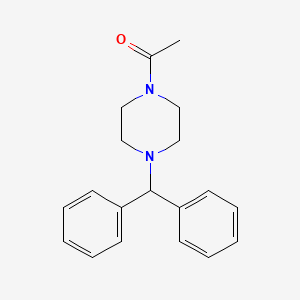
1-acetyl-4-(diphenylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-4-(diphenylmethyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 1-acetyl-4-(diphenylmethyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neuroscience, it has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease. In oncology, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. In infectious diseases, it has been shown to inhibit viral replication by interfering with viral protein synthesis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroscience, it has been shown to improve cognitive function and reduce neuroinflammation. In oncology, it has been shown to inhibit tumor growth and metastasis. In infectious diseases, it has been shown to reduce viral load and improve liver function in patients with hepatitis C virus.
実験室実験の利点と制限
One advantage of using 1-acetyl-4-(diphenylmethyl)piperazine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, its potential therapeutic applications in various fields of medicine make it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which hinders the development of targeted therapies.
将来の方向性
Future research on 1-acetyl-4-(diphenylmethyl)piperazine should focus on elucidating its mechanism of action and identifying specific signaling pathways that it modulates. This could lead to the development of targeted therapies for various diseases. Additionally, further studies are needed to determine the safety and efficacy of the compound in clinical trials. Finally, research should explore the potential of this compound in combination with other drugs or therapies for enhanced therapeutic effects.
合成法
The synthesis of 1-acetyl-4-(diphenylmethyl)piperazine involves the reaction of diphenylmethylamine with acetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The purity of the compound can be improved through recrystallization and chromatography techniques.
科学的研究の応用
1-Acetyl-4-(diphenylmethyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine, including neuroscience, oncology, and infectious diseases. In neuroscience, it has been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In oncology, it has been studied for its anticancer properties, particularly in the treatment of breast cancer. In infectious diseases, it has been investigated for its potential as an antiviral agent against HIV and hepatitis C virus.
特性
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-16(22)20-12-14-21(15-13-20)19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKXNYYYOGBBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200904 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

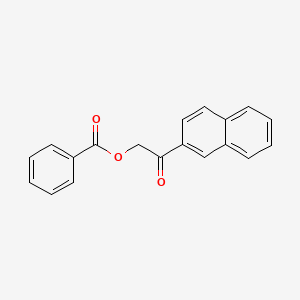
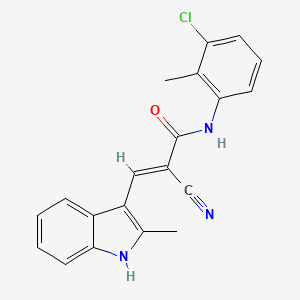

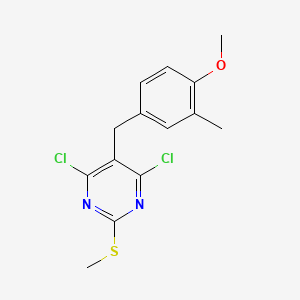
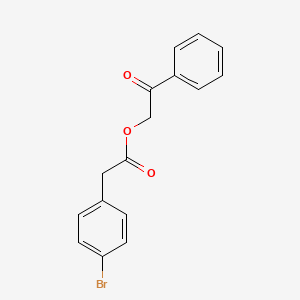


![1-[(4-isobutylphenyl)sulfonyl]pyrrolidine](/img/structure/B5862538.png)
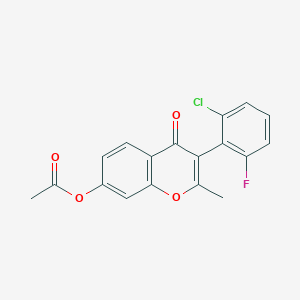
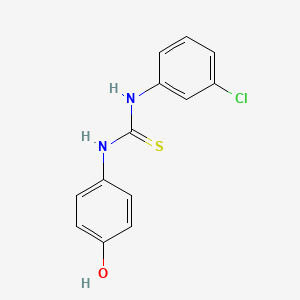
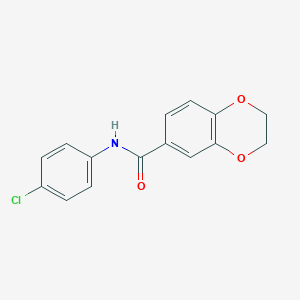
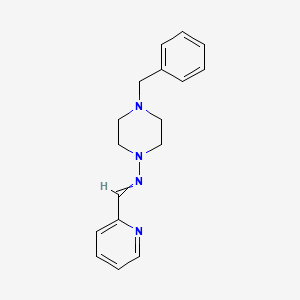
![N'-[1-(1-naphthyl)ethylidene]isonicotinohydrazide](/img/structure/B5862570.png)
